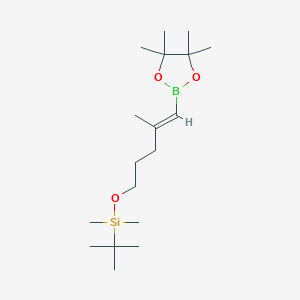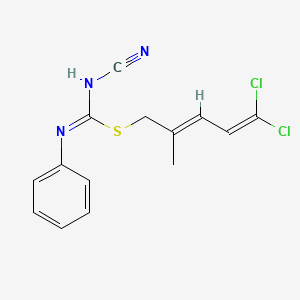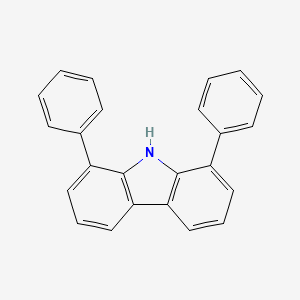
1,8-Diphenyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Diphenyl-9H-carbazole: is an organic compound with a specific structure that includes a carbazole core substituted with phenyl groups at the 1 and 8 positions. This compound is known for its unique properties, including its crystalline nature and solubility in various organic solvents
准备方法
Synthetic Routes and Reaction Conditions: 1,8-Diphenyl-9H-carbazole can be synthesized through multi-step organic reactions. Typically, the synthesis starts with aromatic compounds, which undergo a series of aromatic substitution and cyclization reactions to form the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions: 1,8-Diphenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at various positions on the carbazole ring.
科学研究应用
1,8-Diphenyl-9H-carbazole has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 1,8-Diphenyl-9H-carbazole involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to participate in electron transfer reactions and its strong fluorescence properties . These characteristics make it useful in applications such as organic electronics and photonics.
相似化合物的比较
9H-Carbazole: The parent compound of 1,8-Diphenyl-9H-carbazole, known for its high hole-transporting capabilities and strong fluorescence.
Polycarbazole: A polymeric form of carbazole with excellent optoelectronic properties and high charge carrier mobility.
N-Substituted Carbazoles: These compounds have various substituents at the nitrogen atom, which can significantly alter their properties and applications.
Uniqueness: this compound is unique due to the specific substitution pattern on the carbazole ring, which imparts distinct physical and chemical properties. This makes it particularly valuable in applications requiring specific optoelectronic characteristics and stability .
属性
分子式 |
C24H17N |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
1,8-diphenyl-9H-carbazole |
InChI |
InChI=1S/C24H17N/c1-3-9-17(10-4-1)19-13-7-15-21-22-16-8-14-20(24(22)25-23(19)21)18-11-5-2-6-12-18/h1-16,25H |
InChI 键 |
MPZKLHXUDZMZGY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC4=C3C=CC=C4C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


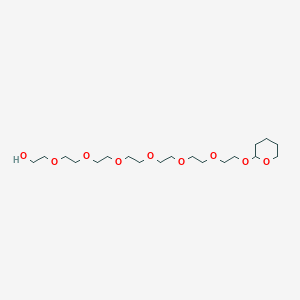
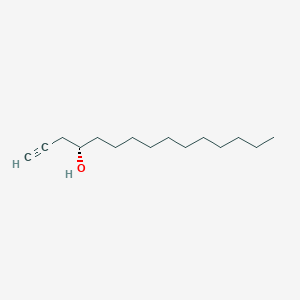
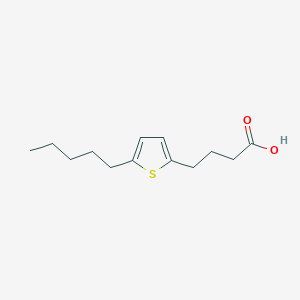
![4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15062031.png)
![(1R,10R,11R,15R)-13,13-dimethyl-8,12,14,16-tetraoxa-2,6-diazatetracyclo[8.5.1.02,7.011,15]hexadeca-3,6-dien-5-one](/img/structure/B15062036.png)
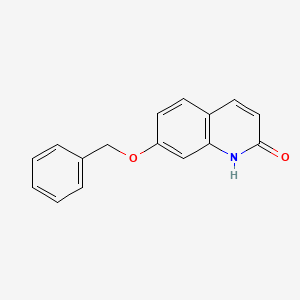
![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methylcyclobutyl)propanoic acid](/img/structure/B15062048.png)
![tert-butyl N-[(E,2S,3R)-1-dimethoxyphosphoryloxy-3-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B15062049.png)
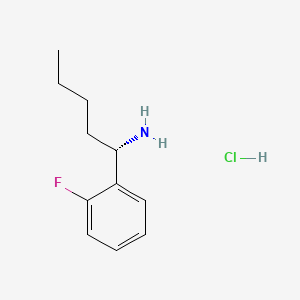
![4'-(4,6-Diphenyl-1,3,5-triazin-2-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B15062072.png)
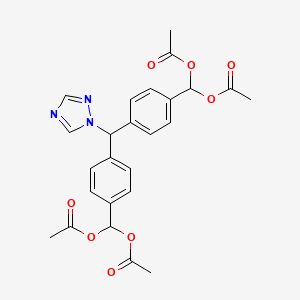
![(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B15062080.png)
